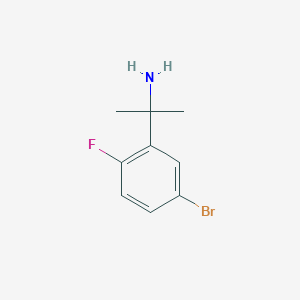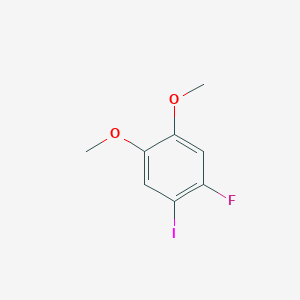
3-(Trifluoromethyl)-7-azaindole-7-oxide
Übersicht
Beschreibung
3-(Trifluoromethyl)-7-azaindole-7-oxide (TFMA) is an important organic compound that has been used in a variety of scientific research and laboratory experiments. It is a highly reactive compound due to its unique chemical structure, which consists of an azaindole ring fused to a trifluoromethyl group. TFMA has been used in a variety of applications, including organic synthesis, catalysis, and drug design.
Wissenschaftliche Forschungsanwendungen
Site-Selective Intermolecular Oxidative C-3 Alkenylation
A study highlights a palladium-catalyzed C-3 selective alkenylation of 7-azaindoles, utilizing Pd(OAc)2, PPh3, Cu(OTf)2, and molecular oxygen (O2) at room temperature. This method provides a novel route for functionalizing 7-azaindoles, which are significant in pharmaceutical research (Prakash Kannaboina, K. Kumar, Parthasarathi Das, 2016).
Luminescence and Reactivity of 7-azaindole Derivatives
7-Azaindole derivatives are explored for their use in biological probes and imaging. The coordination chemistry of these derivatives in materials science and chemical bond activation is less studied. Recent research shows their application as blue emitters in organic light emitting diodes, demonstrating their potential in materials science (Shu-Bin Zhao, Suning Wang, 2010).
Site-Selective Azaindole Arylation
A method for regioselective direct arylation of the azine ring in N-methyl 6- and 7-azaindole N-oxides using a Pd(OAc)2/DavePhos catalyst system has been developed, enabling site-selective functionalization of 7-azaindoles (Malcolm P. Huestis, K. Fagnou, 2009).
Blue-Luminescent/Electroluminescent Zn(II) Compounds
Research on 7-azaindole zinc(II) compounds reveals their potential in blue luminescence and electroluminescence, indicating their applicability in the development of new materials for electronic devices (Q. Wu, J. Lavigne, Y. Tao, M. D'iorio, S. Wang, 2000).
Rhodium(III)-Catalyzed Oxidative Annulation
Eigenschaften
IUPAC Name |
7-hydroxy-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-12-7-5(6)2-1-3-13(7)14/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXFBBAFIMCMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-7-azaindole-7-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



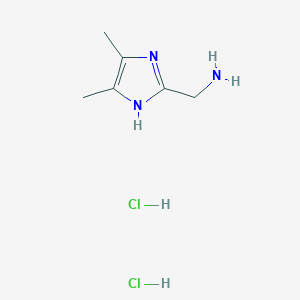
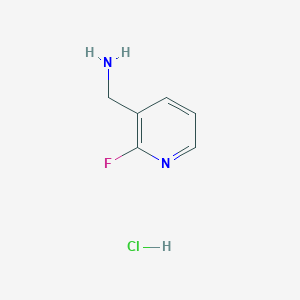
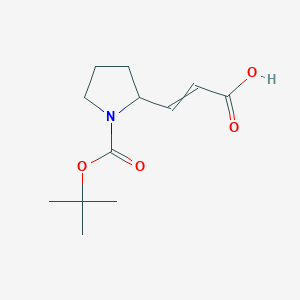
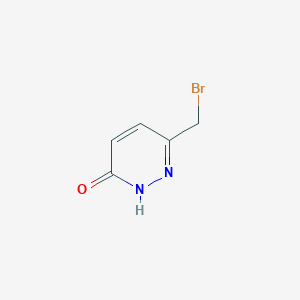

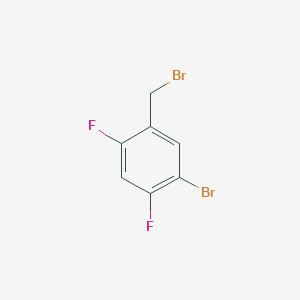
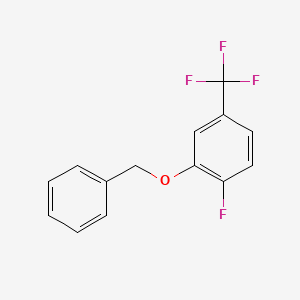
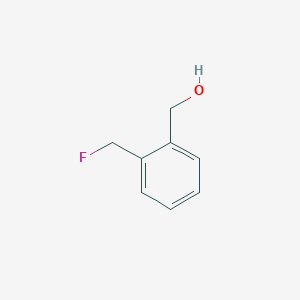
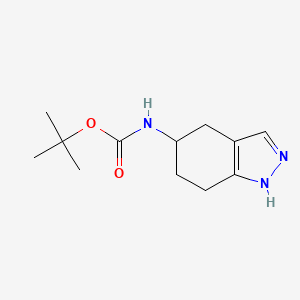
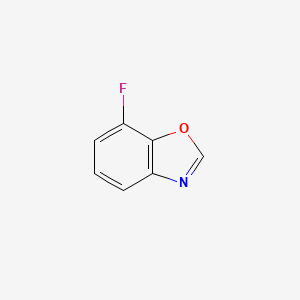
![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)

